S-MTC

Description

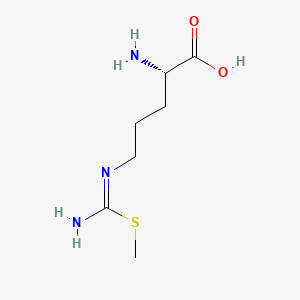

a nitric oxide synthase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVMVBQRKZPFLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935505 | |

| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156719-41-4 | |

| Record name | S-Methyl-L-thiocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156719-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylthiocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYLTHIOCITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Targeted Therapies in Sporadic Medullary Thyroid Carcinoma (S-MTC)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sporadic Medullary Thyroid Carcinoma (S-MTC)

Medullary Thyroid Carcinoma (MTC) is a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid gland, responsible for producing calcitonin. MTC accounts for approximately 1-2% of all thyroid cancers.[1] The majority of MTC cases, around 75%, are sporadic (this compound), meaning they are not inherited. The remaining 25% are hereditary, associated with Multiple Endocrine Neoplasia type 2 (MEN2) syndromes. This compound often presents as a solitary thyroid nodule, and at the time of diagnosis, a significant number of patients already have metastases to regional lymph nodes and distant organs.[2]

The primary and only curative treatment for localized MTC is complete surgical resection of the thyroid and any affected lymph nodes.[1][3] However, for patients with unresectable, locally advanced, or metastatic disease, traditional chemotherapy and radiation therapy have shown limited efficacy.[3][4] The elucidation of the molecular pathogenesis of this compound has led to the development of targeted therapies that have significantly improved outcomes for these patients.[3][4] This guide provides a detailed overview of the mechanism of action of these targeted agents, focusing on the underlying molecular pathways.

Molecular Pathogenesis of this compound: The Central Role of the RET Proto-Oncogene

The primary driver of tumorigenesis in a large proportion of this compound cases is a somatic activating mutation in the REarranged during Transfection (RET) proto-oncogene.[5] The RET gene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues, including the neural crest-derived C-cells. In up to 50% of sporadic MTC cases, somatic mutations in the RET gene are identified.[6]

These gain-of-function mutations lead to ligand-independent dimerization and constitutive activation of the RET kinase domain. This perpetual signaling cascade promotes uncontrolled cell proliferation, survival, and differentiation, ultimately leading to the development of MTC. The most common somatic RET mutation in this compound is a point mutation in exon 16, resulting in a methionine to threonine substitution at codon 918 (M918T).[6][7]

Key Signaling Pathways in this compound

The constitutive activation of the RET receptor tyrosine kinase in this compound triggers a cascade of downstream signaling pathways that are critical for tumor growth and survival. The two major pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway.[2]

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Upon RET activation, adaptor proteins such as Grb2 are recruited, which in turn activate the small GTPase RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression and cell division.[8]

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Activated RET can also lead to the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[9] Dysregulation of this pathway contributes significantly to the pathogenesis of MTC.[2]

Signaling Pathway Diagram

Caption: Simplified RET signaling pathway in sporadic medullary thyroid carcinoma.

Therapeutic Targeting of this compound

The dependence of this compound on aberrant RET signaling provides a clear therapeutic target. The primary strategies for targeted therapy in this compound involve the use of tyrosine kinase inhibitors (TKIs) that block the activity of RET and other key kinases involved in tumor growth and angiogenesis.

Multi-Kinase Inhibitors (MKIs)

The first generation of targeted therapies for MTC were multi-kinase inhibitors, which target RET as well as other receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptor (EGFR).

-

Vandetanib: This oral TKI inhibits RET, VEGFR2, VEGFR3, and EGFR.[3][10] By targeting both the tumor cells directly through RET and EGFR inhibition and the tumor microenvironment by blocking angiogenesis via VEGFR inhibition, vandetanib demonstrates a dual mechanism of action.[3]

-

Cabozantinib: Cabozantinib is another oral MKI that targets RET, MET, and VEGFR2.[1][4] The inhibition of MET, in addition to RET and VEGFR, is significant as MET signaling can be a mechanism of resistance to VEGFR inhibitors.[1]

Selective RET Inhibitors

More recently, highly selective RET inhibitors have been developed, offering the potential for improved efficacy and a more favorable safety profile due to fewer off-target effects.

-

Selpercatinib: This is a potent and selective inhibitor of both wild-type and mutated RET isoforms.[2][11] By specifically targeting the primary oncogenic driver in many MTC cases, selpercatinib has shown significant clinical activity.[11]

Clinical Efficacy of Targeted Therapies

The clinical efficacy of these targeted agents has been demonstrated in several pivotal clinical trials. The key outcomes from these trials are summarized below.

Efficacy of Vandetanib (ZETA Trial)

| Endpoint | Vandetanib (n=231) | Placebo (n=100) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 30.5 months | 19.3 months | 0.46 (0.31-0.69) | <0.001 |

| Objective Response Rate (ORR) | 45% | 13% | - | <0.001 |

| Disease Control Rate (DCR) | 87% | 71% | - | 0.001 |

Data from the ZETA Trial.[12][13]

Efficacy of Cabozantinib (EXAM Trial)

| Endpoint | Cabozantinib (n=219) | Placebo (n=111) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 11.2 months | 4.0 months | 0.28 (0.19-0.40) | <0.0001 |

| Objective Response Rate (ORR) | 28% | 0% | - | <0.0001 |

Data from the EXAM Trial.[14][15][16]

Efficacy of Selpercatinib in RET-Mutant MTC (LIBRETTO-001 Trial)

| Patient Population | Endpoint | Result |

| Previously Treated with Vandetanib or Cabozantinib (n=55) | Objective Response Rate (ORR) | 69% (95% CI, 55-81) |

| 1-year Progression-Free Survival (PFS) | 82% (95% CI, 69-90) | |

| Treatment-Naïve (n=88) | Objective Response Rate (ORR) | 73% (95% CI, 62-82) |

| 1-year Progression-Free Survival (PFS) | 92% (95% CI, 82-97) |

Data from the LIBRETTO-001 Trial.

Experimental Methodologies

The following provides a generalized overview of the methodologies employed in the pivotal clinical trials for targeted therapies in MTC. For detailed protocols, readers are encouraged to consult the primary publications and their supplementary materials.

Generalized Clinical Trial Workflow

Caption: A generalized workflow for a phase III clinical trial of targeted therapy in MTC.

Key Methodological Components

-

Study Design: The ZETA and EXAM trials were randomized, double-blind, placebo-controlled, multicenter, international Phase III studies. The LIBRETTO-001 trial was a Phase I/II, open-label, multicohort study.

-

Patient Population: Eligible patients typically had unresectable, locally advanced, or metastatic MTC with documented disease progression. For trials of selective RET inhibitors like selpercatinib, evidence of a RET mutation was a key inclusion criterion.

-

Treatment Administration: Vandetanib was administered orally at a starting dose of 300 mg daily. Cabozantinib was given orally at a dose of 140 mg daily.[15] Selpercatinib was administered orally, with the recommended Phase II dose being 160 mg twice daily.

-

Efficacy Assessments: The primary endpoint in the ZETA and EXAM trials was Progression-Free Survival (PFS), assessed by independent central review according to the Response Evaluation Criteria in Solid Tumors (RECIST). Secondary endpoints included Objective Response Rate (ORR), Overall Survival (OS), and biochemical response (changes in calcitonin and carcinoembryonic antigen levels).

-

Safety Assessments: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion and Future Directions

The development of targeted therapies has revolutionized the management of advanced this compound. By inhibiting the key oncogenic driver, the RET proto-oncogene, and associated signaling pathways, these agents have demonstrated significant improvements in progression-free survival and objective response rates. The evolution from multi-kinase inhibitors to highly selective RET inhibitors represents a significant advancement in precision oncology for this rare disease.

Future research will likely focus on several key areas:

-

Overcoming Resistance: Understanding and overcoming mechanisms of acquired resistance to targeted therapies is a critical area of investigation.

-

Combination Therapies: Exploring the efficacy of combining targeted agents with other therapeutic modalities, such as immunotherapy, may offer synergistic benefits.

-

Neoadjuvant and Adjuvant Settings: Investigating the role of targeted therapies in the earlier stages of the disease, such as in the neoadjuvant or adjuvant setting, to improve surgical outcomes and prevent recurrence.

-

Biomarker Development: Identifying predictive biomarkers beyond RET mutations to better select patients who are most likely to respond to specific targeted therapies.

Continued research in these areas will further refine the treatment landscape for patients with sporadic medullary thyroid carcinoma, with the goal of improving long-term outcomes and quality of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. Update on Targeted Therapy in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 10. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overall survival analysis of EXAM, a phase 3 trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma [cancer.fr]

- 12. onclive.com [onclive.com]

- 13. ascopubs.org [ascopubs.org]

- 14. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to S-Methyl-L-thiocitrulline (S-MTC): Chemical Structure, Properties, and Applications in Nitric Oxide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-thiocitrulline (S-MTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its inhibitory effects on nitric oxide synthase (NOS) activity are presented. Furthermore, this document includes a visual representation of the this compound-mediated inhibition of the nitric oxide signaling pathway and a generalized workflow for its experimental characterization. The quantitative data are summarized in structured tables for ease of reference and comparison, making this a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

S-Methyl-L-thiocitrulline is an L-arginine analog where a methylsulfanyl group replaces the guanidino NH2 group.[1] This structural modification is key to its potent and selective inhibitory activity against neuronal nitric oxide synthase.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid[1] |

| Synonyms | This compound, SMTC, S-Me-TC, N5-(Imino(methylthio)methyl)-L-ornithine[1] |

| CAS Number | 156719-41-4 (for S-Methyl-L-thiocitrulline); 209589-59-3 (for Dihydrochloride salt)[1] |

| Chemical Formula | C₇H₁₅N₃O₂S[1] |

| Molecular Weight | 205.28 g/mol (free base); 278.20 g/mol (Dihydrochloride salt)[1][2] |

| SMILES | CSC(=N)NCCC--INVALID-LINK--C(=O)O[3] |

| InChI Key | NGVMVBQRKZPFLB-YFKPBYRVSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Water: 50 mg/mL (as Dihydrochloride) | [2] |

| DMSO: >20 mg/mL (as hydrochloride) | ||

| Ethanol: >75 mg/mL (as hydrochloride) | ||

| DMF: >14 mg/mL (as hydrochloride) | ||

| PBS (pH 7.2): >25 mg/mL (as hydrochloride) | ||

| Storage Temperature | 2-8°C | [2] |

Biological Activity: Selective Inhibition of Neuronal Nitric Oxide Synthase

This compound is a potent inhibitor of nitric oxide synthase (NOS), with a notable selectivity for the neuronal isoform (nNOS or NOS-1) over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms. Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by NOS enzymes, involved in neurotransmission, vasodilation, and immune responses.[4] The overproduction of NO by nNOS has been implicated in various neurodegenerative diseases, making selective inhibitors like this compound valuable tools for research and potential therapeutic development.[5]

Inhibitory Constants

The inhibitory potency of this compound against different human NOS isoforms is summarized below:

| NOS Isoform | Inhibition Constant (Ki) | IC₅₀ | Source |

| nNOS (human) | 1.2 nM | - | |

| eNOS (human) | 11 nM | - | |

| iNOS (human) | 40 nM | - | |

| nNOS (rat) | - | 300 nM | [2] |

| eNOS (rat) | - | 5.4 µM | [2] |

Experimental Protocols

Chemical Synthesis of S-Methyl-L-thiocitrulline Dihydrochloride

The synthesis of S-Methyl-L-thiocitrulline can be achieved from L-ornithine. The following is a generalized protocol synthesized from literature reports.[6]

Materials:

-

Nα-Boc-L-ornithine

-

1H-Pyrazole-1-carboxamidine hydrochloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Thioacetic acid

-

Methyl iodide (MeI)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Guanidination of L-ornithine:

-

Dissolve Nα-Boc-L-ornithine in DMF.

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride and triethylamine.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the resulting Nα-Boc-L-arginine analog.

-

-

Conversion to Thiocitrulline:

-

Dissolve the product from the previous step in a suitable solvent.

-

Treat with thioacetic acid to convert the guanidino group to a thiourea group, yielding Nα-Boc-L-thiocitrulline.

-

Purify the product by chromatography.

-

-

S-Methylation:

-

Dissolve Nα-Boc-L-thiocitrulline in an appropriate solvent.

-

Add methyl iodide and a non-nucleophilic base (e.g., potassium carbonate).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Purify the resulting Nα-Boc-S-methyl-L-thiocitrulline.

-

-

Deprotection and Salt Formation:

-

Dissolve the protected this compound in dichloromethane.

-

Add trifluoroacetic acid to remove the Boc protecting group.

-

Stir for 1-2 hours at room temperature.

-

Evaporate the solvent and excess TFA.

-

Dissolve the residue in a minimal amount of water and precipitate the dihydrochloride salt by adding a solution of HCl in diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield S-Methyl-L-thiocitrulline dihydrochloride.

-

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of this compound on NOS can be determined by measuring the production of nitric oxide or the co-product, L-citrulline. The Griess assay for nitrite (a stable oxidation product of NO) and the radioactive L-citrulline exclusion assay are commonly used methods.

3.2.1. Griess Assay for Nitrite Determination

This colorimetric assay quantifies nitrite, a stable and oxidized product of nitric oxide.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl₂) (for nNOS and eNOS)

-

S-Methyl-L-thiocitrulline (inhibitor)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a standard curve: Create a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer.

-

Set up the reaction: In a 96-well plate, add the following to each well:

-

Assay buffer

-

NOS enzyme

-

Cofactors (NADPH, BH4, Calmodulin, CaCl₂)

-

Varying concentrations of this compound (and a vehicle control).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add L-arginine to each well to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction: The reaction can be stopped by adding an agent that denatures the enzyme (e.g., zinc sulfate).

-

Griess reaction:

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measure absorbance: Read the absorbance at 540 nm using a microplate reader.

-

Data analysis: Calculate the nitrite concentration from the standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

3.2.2. L-Citrulline Exclusion Assay

This radiometric assay measures the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

[³H]L-arginine

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Other reagents as listed for the Griess assay.

Procedure:

-

Follow steps 2-5 of the Griess assay protocol, using [³H]L-arginine as the substrate.

-

Stop the reaction: Add ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

Separate L-citrulline:

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

-

The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

-

Quantify [³H]L-citrulline: Collect the eluate and measure the radioactivity using a scintillation counter.

-

Data analysis: Calculate the amount of [³H]L-citrulline produced. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ and Ki values.

Visualizations

Signaling Pathway of nNOS Inhibition by this compound

Caption: Competitive inhibition of nNOS by this compound, blocking L-arginine conversion.

Experimental Workflow for Characterizing this compound Inhibition

Caption: Workflow for this compound synthesis, characterization, and inhibitory analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. S-methyl-L-thiocitrulline | C7H15N3O2S | CID 107968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Detection and quantification of nitric oxide (NO) synthase-independent generation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuronal Nitric Oxide Synthase Inhibition by S-Methyl-L-thiocitrulline (S-MTC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, with its production primarily catalyzed by neuronal nitric oxide synthase (nNOS). Dysregulation of nNOS activity is implicated in various neuropathological conditions, making it a key therapeutic target. S-Methyl-L-thiocitrulline (S-MTC) has emerged as a potent and selective inhibitor of nNOS. This document provides a comprehensive technical overview of the core principles of nNOS inhibition by this compound, including its mechanism of action, inhibitory constants, and detailed experimental protocols for its characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from the amino acid L-arginine.[1] There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[2]

-

nNOS (NOS1): Predominantly expressed in central and peripheral neurons, nNOS-derived NO functions as a neurotransmitter. It plays crucial roles in synaptic plasticity, learning, memory, and the central regulation of blood pressure.[1][2]

-

eNOS (NOS3): Primarily found in endothelial cells, eNOS is vital for maintaining vascular tone and controlling blood pressure.[2]

-

iNOS (NOS2): Typically expressed in immune cells in response to inflammatory stimuli, iNOS produces large quantities of NO involved in host defense and inflammatory processes.[2]

Given the distinct physiological roles of each isoform, the development of isoform-selective inhibitors is a significant goal in pharmacology to avoid off-target effects.[3] Overproduction of NO by nNOS has been linked to neurodegenerative diseases, making selective nNOS inhibitors like this compound valuable tools for both research and potential therapeutic development.[3]

Mechanism of Action: nNOS and this compound

nNOS Catalytic Cycle

nNOS is a homodimeric enzyme, with each monomer containing an N-terminal oxygenase domain and a C-terminal reductase domain. The two domains are linked by a calmodulin-binding sequence.[4] The enzyme utilizes L-arginine and molecular oxygen as substrates and requires several cofactors:

-

NADPH (Nicotinamide adenine dinucleotide phosphate)

-

FAD (Flavin adenine dinucleotide)

-

FMN (Flavin mononucleotide)

-

BH4 ((6R)-5,6,7,8-tetrahydrobiopterin)

The catalytic process involves two main steps. First, nNOS hydroxylates L-arginine to form Nω-hydroxy-L-arginine. In the second step, this intermediate is oxidized to produce L-citrulline and nitric oxide.[1] The binding of a Ca2+/calmodulin complex is essential for activating the enzyme by facilitating electron flow from the reductase to the oxygenase domain.[4]

This compound: A Selective, Competitive Inhibitor

S-Methyl-L-thiocitrulline (this compound) is a synthetic L-arginine analogue that acts as a potent and selective inhibitor of nNOS.[5] As a substrate analogue, this compound functions as a competitive inhibitor , binding to the same active site as L-arginine.[1][3] Studies have characterized it as a slow, tight-binding inhibitor of nNOS.[3] Its selectivity is crucial, as non-selective inhibition of eNOS could lead to undesirable cardiovascular effects, such as increased blood pressure.[6] this compound has been shown to cross the blood-brain barrier, making it effective for in vivo studies of central nervous system processes.[5]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified against the three human NOS isoforms. The inhibition constant (Ki) and dissociation constant (Kd) are key parameters for evaluating its efficacy. Ki represents the concentration of inhibitor required to produce half-maximum inhibition, providing a direct measure of binding affinity.

| Parameter | Human nNOS | Human eNOS | Human iNOS | Reference |

| Ki Value | 11 nM | 34 nM | [3] | |

| Kd Value | 1.2 nM | [1][3] | ||

| Selectivity (nNOS vs. eNOS) | ~10-fold | [3][6] | ||

| Selectivity (nNOS vs. iNOS) | ~28-fold | [3] |

Note: Selectivity is calculated from the ratio of Ki values (Ki eNOS / Ki nNOS and Ki iNOS / Ki nNOS). In rodent studies, this compound was found to be 17-times more specific for nNOS in brain tissue versus eNOS in vascular endothelium.[5]

Experimental Protocols

In Vitro nNOS Activity Assay (Citrulline Conversion Assay)

This protocol describes a common method for measuring nNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

A. Materials and Reagents:

-

Purified recombinant nNOS or tissue homogenate (e.g., rat cerebellum cytosol)

-

L-[³H]arginine

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

-

Cofactors: NADPH, FAD, FMN, BH4, Calmodulin

-

Substrate Solution: L-arginine (unlabeled) mixed with L-[³H]arginine

-

This compound stock solution (in assay buffer or DMSO)

-

Stop Solution: (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Cation-exchange resin (e.g., Dowex AG 50W-X8), pre-equilibrated in Stop Solution

-

Scintillation fluid and vials

-

Microcentrifuge tubes

B. Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, all cofactors (NADPH, FAD, FMN, BH4, Calmodulin), and CaCl₂.

-

Add Inhibitor: Add varying concentrations of this compound or vehicle control to the respective tubes.

-

Add Enzyme: Add the purified nNOS enzyme or tissue homogenate to the tubes. Gently mix and pre-incubate for 5-10 minutes on ice.

-

Initiate Reaction: Start the enzymatic reaction by adding the L-[³H]arginine substrate solution.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes). Ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution. The low pH and EDTA will inactivate the enzyme.

-

Separate Citrulline: Apply the entire reaction mixture to a column containing the cation-exchange resin. L-[³H]arginine, being positively charged, will bind to the resin. L-[³H]citrulline, which is neutral, will flow through.

-

Quantify: Collect the eluate containing L-[³H]citrulline into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-[³H]citrulline produced. Plot the enzyme activity against the concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.[7]

In Vivo Protocol: Assessing this compound Effects in Rodent Models

This protocol provides a general framework for evaluating the physiological effects of this compound in vivo.

A. Materials and Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice[8]

-

This compound solution for injection (dissolved in sterile saline)

-

Vehicle control (sterile saline)

-

Anesthesia (if required for measurements)

-

Physiological monitoring equipment (e.g., blood pressure transducers, cerebral blood flow monitors)

B. Procedure:

-

Animal Preparation: Acclimate animals to the experimental setup. For conscious animal studies, surgical implantation of catheters for drug administration and blood pressure monitoring may be required days in advance.[8]

-

Baseline Measurement: Record baseline physiological parameters (e.g., mean arterial pressure, heart rate, regional blood flow) for a stable period before any intervention.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, intravenous infusion). Doses can range from 0.3 mg/kg to higher concentrations depending on the study's objective.[6][8] A control group should receive an equivalent volume of vehicle.

-

Post-Injection Monitoring: Continuously record the physiological parameters for a defined period after administration to observe the effects of nNOS inhibition.

-

Data Analysis: Compare the changes in physiological parameters between the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway of nNOS Inhibition

Caption: nNOS signaling pathway and competitive inhibition by this compound.

Experimental Workflow for nNOS Inhibition Assay

Caption: Workflow for a radioactive nNOS citrulline conversion assay.

Logical Relationship of this compound Isoform Selectivity

Caption: this compound demonstrates high selectivity for nNOS over other isoforms.

Conclusion

S-Methyl-L-thiocitrulline is a well-characterized, potent, and selective inhibitor of neuronal nitric oxide synthase. Its ability to competitively block the L-arginine binding site, coupled with its capacity to cross the blood-brain barrier, makes it an invaluable pharmacological tool for investigating the multifaceted roles of nNOS in both physiological and pathological contexts. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, paving the way for a deeper understanding of nNOS-mediated processes and the development of novel therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methyl-L-thiocitrulline (S-MTC): A Technical Guide to its Selectivity for Neuronal Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-thiocitrulline (S-MTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial in a variety of physiological and pathological processes in the central and peripheral nervous systems. The selective inhibition of nNOS over the other two main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is a key area of research for the development of therapeutics for neurodegenerative diseases, stroke, and other neurological disorders. This technical guide provides an in-depth overview of the selectivity of this compound, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: this compound Selectivity for NOS Isoforms

The inhibitory potency and selectivity of this compound across the three nitric oxide synthase isoforms are summarized below. The data clearly indicates a strong preference for nNOS.

| Inhibitor | Target Isoform | Inhibition Constant (K_i) / Dissociation Constant (K_d) | Selectivity vs. eNOS | Selectivity vs. iNOS | Reference |

| S-Methyl-L-thiocitrulline (this compound) | Human nNOS | K_d = 1.2 nM | ~10-fold | ~28-fold | [1] |

| Human eNOS | K_i = 11 nM | - | - | [1] | |

| Human iNOS | K_i = 34 nM | - | - | [1] | |

| Rat nNOS | - | 17-fold (vs. rat eNOS) | - | [1] |

Table 1: Inhibitory constants and selectivity of this compound for human and rat NOS isoforms.

Experimental Protocols

The determination of the inhibitory constants for this compound involves assays that measure the enzymatic activity of the NOS isoforms. This compound is characterized as a slow, tight-binding inhibitor of nNOS, which requires specific considerations in the experimental design and data analysis beyond standard IC50 determination.

General Nitric Oxide Synthase (NOS) Activity Assay (Arginine-to-Citrulline Conversion)

This is a common method to determine NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

a. Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

L-[³H]arginine

-

S-Methyl-L-thiocitrulline (this compound)

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

FAD and FMN

-

HEPES buffer (pH 7.4)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation fluid and counter

b. Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, BH4, FAD, FMN, and L-[³H]arginine.

-

Pre-incubate the NOS enzyme with varying concentrations of this compound for different time intervals to account for its slow-binding nature.

-

Initiate the enzymatic reaction by adding the enzyme-inhibitor mixture to the reaction buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Separate the unreacted L-[³H]arginine from the product L-[³H]citrulline by passing the reaction mixture through a column containing Dowex AG 50WX-8 resin. L-arginine binds to the resin, while L-citrulline does not.

-

Quantify the amount of L-[³H]citrulline in the eluate using a scintillation counter.

-

Calculate the rate of reaction and determine the inhibitory constants (Ki) by analyzing the data using appropriate kinetic models for slow, tight-binding inhibitors. This typically involves fitting the data to equations that describe the time-dependent onset of inhibition.

Spectrophotometric Assay (NADPH Oxidation)

This method measures the oxidation of NADPH, a cofactor for NOS, which is consumed during the synthesis of nitric oxide. The decrease in absorbance at 340 nm corresponds to NADPH oxidation.

a. Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

S-Methyl-L-thiocitrulline (this compound)

-

NADPH

-

L-arginine

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

FAD and FMN

-

HEPES buffer (pH 7.4)

-

Spectrophotometer capable of reading absorbance at 340 nm

b. Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, L-arginine, calmodulin, BH4, FAD, and FMN.

-

Add the NOS enzyme and varying concentrations of this compound to the cuvette and pre-incubate.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial rate of NADPH oxidation.

-

Determine the inhibitory constants by analyzing the inhibition data, again using kinetic models appropriate for slow, tight-binding inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the three NOS isoforms and a general experimental workflow for determining inhibitor selectivity.

Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS.

Caption: General workflow for determining the selectivity of this compound.

Conclusion

S-Methyl-L-thiocitrulline is a highly potent and selective inhibitor of neuronal nitric oxide synthase. Its significant selectivity for nNOS over eNOS and iNOS makes it an invaluable research tool and a promising lead compound for the development of drugs targeting nNOS-mediated pathologies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers working in this field. Understanding the nuances of its inhibitory mechanism, particularly its slow, tight-binding nature, is critical for accurate in vitro characterization and subsequent in vivo studies.

References

In Vitro Characterization of S-Mephenytoin N-demethylase (S-MTC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of S-Mephenytoin N-demethylase (S-MTC), a crucial enzymatic activity primarily mediated by cytochrome P450 enzymes. The following sections detail the kinetic properties of the key enzymes involved, comprehensive experimental protocols for their assessment, and visual representations of the metabolic pathways and experimental workflows.

Introduction to S-Mephenytoin N-demethylation

S-mephenytoin, the S-enantiomer of the anticonvulsant drug mephenytoin, undergoes N-demethylation to form nirvanol. This metabolic pathway is a significant contributor to its clearance and pharmacological activity. The enzymes responsible for this reaction, collectively referred to as this compound, are of great interest in drug development due to their role in drug-drug interactions and pharmacogenetic variability. In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying and characterizing the specific isoforms involved in this biotransformation.

Enzyme Kinetics of S-Mephenytoin N-demethylation

The N-demethylation of S-mephenytoin is catalyzed by multiple cytochrome P450 isoforms, with CYP2B6 and CYP2C9 being the principal contributors.[1][2] The kinetics of this reaction often exhibit a biphasic nature in human liver microsomes, suggesting the involvement of at least two enzymes with different affinities and capacities.[2]

Table 1: Kinetic Parameters of S-Mephenytoin N-demethylation in Human Liver Microsomes (HLMs)

| Enzyme Component | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Reference |

| High-Affinity | 174.1 | 170.5 | [2] |

| Low-Affinity | 1911 | 3984 | [2] |

Table 2: Kinetic Parameters of S-Mephenytoin N-demethylation by Recombinant CYP Isoforms

| CYP Isoform | K_m_ (μM) | Catalytic Efficiency (k_cat_/K_m_) (min⁻¹μM⁻¹) | Reference |

| CYP2B6 | 564 | - | [1] |

| CYP2C9 | 150 ± 42 | - | [2] |

| CYP2B6 (for meperidine N-demethylation) | 262 ± 59 | 0.31 ± 0.02 | [3] |

| CYP2C19 (for meperidine N-demethylation) | 167 ± 52 | 0.17 ± 0.03 | [3] |

Note: Data for meperidine N-demethylation is included for comparative purposes as S-mephenytoin N-demethylation is a marker for CYP2B6 activity.[4]

Substrate Specificity and Inhibition Profile

The activity of this compound is influenced by the presence of other drugs and compounds that can act as substrates or inhibitors of the involved CYP enzymes.

Table 3: Inhibitors of S-Mephenytoin N-demethylation

| Inhibitor | Target CYP(s) | Effect on this compound Activity | Reference |

| Orphenadrine | CYP2B forms | 51 ± 4% decrease in HLMs, 45% decrease in recombinant CYP2B6 | [1] |

| Sulfaphenazole | CYP2C9 | Completely abolished the high-affinity component | [2] |

| Troleandomycin | CYP3A (mechanism-based) | Failed to inhibit | [1] |

| Coumarin | CYP2A6 (substrate) | Failed to inhibit | [1] |

| Anti-CYP2B1 IgG | CYP2B6 | ~65% inhibition | [1] |

| Anti-CYP3A1 IgG | CYP3A1 | Failed to inhibit | [1] |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of S-Mephenytoin N-demethylase activity.

Determination of S-Mephenytoin N-demethylase Activity in Human Liver Microsomes

This protocol outlines the steps to measure the rate of nirvanol formation from S-mephenytoin in a pool of human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

S-Mephenytoin

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector

-

Reversed-phase C18 column

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and HLMs.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding S-mephenytoin to the pre-incubated mixture. The final concentration of S-mephenytoin should be varied to determine kinetic parameters (e.g., 1-2000 μM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of nirvanol using a validated HPLC method.

-

Data Analysis: Quantify the amount of nirvanol formed based on a standard curve. Calculate the reaction velocity (pmol/min/mg protein) and determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Recombinant CYP Phenotyping for S-Mephenytoin N-demethylation

This protocol is used to identify the specific CYP isoforms responsible for S-mephenytoin N-demethylation.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Other materials as listed in Protocol 4.1.

Procedure:

-

Reconstitution of Enzyme System: Reconstitute the recombinant CYP enzyme with cytochrome P450 reductase and lipid vesicles according to the manufacturer's instructions.

-

Incubation and Analysis: Follow the same procedure as outlined in Protocol 4.1, replacing the HLMs with the reconstituted recombinant CYP enzyme system.

-

Data Comparison: Compare the N-demethylase activity across the different CYP isoforms to determine their relative contributions.

Inhibition of S-Mephenytoin N-demethylase Activity

This protocol is designed to assess the inhibitory potential of a test compound on S-mephenytoin N-demethylation.

Materials:

-

Test compound (potential inhibitor)

-

All materials listed in Protocol 4.1.

Procedure:

-

Incubation with Inhibitor: Prepare incubation mixtures as described in Protocol 4.1, but include the test compound at various concentrations. A vehicle control (without the test compound) should also be included.

-

Pre-incubation with Inhibitor (for time-dependent inhibition): For mechanism-based inhibitors, pre-incubate the HLMs with the test compound and the NADPH regenerating system for a specific period before adding S-mephenytoin.

-

Reaction and Analysis: Initiate the reaction by adding S-mephenytoin and follow the remaining steps of Protocol 4.1.

-

Data Analysis: Calculate the percent inhibition of S-mephenytoin N-demethylase activity at each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of S-mephenytoin and the general workflow for its in vitro characterization.

Caption: Metabolic pathways of S-mephenytoin and the primary enzymes involved.

Caption: General workflow for the in vitro characterization of this compound activity.

Caption: Logical workflow for an in vitro inhibition assay of this compound.

References

- 1. Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2B6, CYP3A4, and CYP2C19 are responsible for the in vitro N-demethylation of meperidine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets and Pathways of Medullary Thyroid Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological targets and signaling pathways implicated in the pathogenesis of Medullary Thyroid Carcinoma (MTC). MTC is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. While the term "S-MTC" is not standard, it is often used to refer to sporadic MTC, which accounts for the majority of cases. This document will delve into the molecular underpinnings of MTC, with a focus on the key signaling cascades that drive its growth and progression. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this challenging disease.

Core Signaling Pathways in Medullary Thyroid Carcinoma

The molecular landscape of Medullary Thyroid Carcinoma is dominated by the aberrant activation of a few critical signaling pathways. These pathways, essential for normal cellular processes such as growth, proliferation, and survival, are hijacked by cancer cells to fuel their uncontrolled expansion. The three central signaling axes in MTC are:

-

The RET Signaling Pathway: The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is the primary driver in the majority of both hereditary and sporadic MTCs. Germline mutations in RET are the cause of multiple endocrine neoplasia type 2 (MEN2) syndromes, which are characterized by a high incidence of MTC. Somatic RET mutations are also found in a significant proportion of sporadic MTC cases. These mutations lead to the constitutive, ligand-independent activation of the RET kinase, triggering a cascade of downstream signaling events.

-

The PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial downstream effector of RET signaling and is also independently activated in a subset of MTCs. This pathway plays a central role in regulating cell growth, metabolism, and survival. Its activation in MTC contributes significantly to tumor progression and resistance to therapy.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: The Ras/Raf/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another critical downstream target of activated RET. This pathway is a key regulator of cell proliferation and differentiation. Its constitutive activation in MTC drives uncontrolled cell division. Interestingly, mutations in the RAS family of oncogenes (HRAS and KRAS) are frequently found in sporadic MTCs that are negative for RET mutations, highlighting the importance of this pathway as an alternative driver of tumorigenesis.

These three pathways are intricately interconnected, forming a complex signaling network that promotes the malignant phenotype of MTC. Understanding the key molecular players and their interactions within these pathways is paramount for the development of effective targeted therapies.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the molecular alterations and therapeutic targeting of the signaling pathways in Medullary Thyroid Carcinoma.

Table 1: Frequency of Key Genetic Mutations in Sporadic Medullary Thyroid Carcinoma

| Gene | Mutation | Frequency in Sporadic MTC | Notes |

| RET | Somatic Mutations (Overall) | ~40-50%[1] | The most common genetic driver in sporadic MTC. |

| M918T (exon 16) | Most frequent somatic RET mutation[1][2][3] | Associated with a more aggressive phenotype.[3] | |

| Other codons (e.g., in exons 10, 11, 13, 14, 15) | Less frequent than M918T | ||

| RAS | HRAS | ~56% in RET-negative sporadic MTC[4][5][6] | A key alternative driver in the absence of RET mutations. |

| KRAS | ~12% in RET-negative sporadic MTC[4][5][6] | Less frequent than HRAS mutations. | |

| NRAS | Mutations are rare in MTC.[4][5][6] |

Table 2: Activation of Downstream Signaling Pathways in MTC Patient Samples

| Pathway Component | Activation Marker | Prevalence of Activation in MTC | Method of Detection |

| PI3K/AKT/mTOR | Phosphorylated AKT (p-AKT) | 79% of cases showed activation (S > 1)[7] | Immunohistochemistry |

| Phosphorylated S6 (p-S6) | 96% of primary MTCs showed activation (S ≥ 1)[7] | Immunohistochemistry | |

| Ras/Raf/MEK/ERK | Phosphorylated ERK (p-ERK) | Frequently activated in MTC | Immunohistochemistry, Western Blot |

Table 3: In Vitro Efficacy of Targeted Inhibitors in MTC Cell Lines (IC50 Values)

| Inhibitor | Target(s) | MTC Cell Line | IC50 (nM) |

| Vandetanib | RET, VEGFR2, EGFR | - | RET: 130 |

| Cabozantinib | RET, VEGFR2, MET | - | RET: 4 |

| Selpercatinib | RET | TPC-1 | 3 |

| Pralsetinib | RET | - | WT RET: 0.4, RET M918T: 0.4 |

| Sulfatinib | RET, VEGFR, FGFR | TT | 2000 |

| MZ-CRC-1 | 600 | ||

| SPP86 | RET, VEGFR, FGFR | TT | 1300 |

| MZ-CRC-1 | 600 | ||

| INK128 | mTORC1/2 | MTC cell lines | 10-20 |

| Lenvatinib | VEGFR, FGFR, PDGFR, RET, KIT | 8505C (Anaplastic Thyroid Cancer) | 24,260 |

| TCO1 (Anaplastic Thyroid Cancer) | 26,320 |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Table 4: Summary of Key Phase III Clinical Trial Results for Targeted Therapies in Progressive, Metastatic MTC

| Trial (Inhibitor) | Primary Endpoint | Result | Hazard Ratio (95% CI) | p-value |

| ZETA (Vandetanib) | Progression-Free Survival (PFS) | Vandetanib significantly prolonged PFS compared to placebo. | 0.46 (0.31 - 0.69) | < 0.001[8] |

| EXAM (Cabozantinib) | Progression-Free Survival (PFS) | Cabozantinib significantly prolonged PFS compared to placebo (11.2 vs 4.0 months).[2][5] | 0.28 (0.19 - 0.40) | < 0.0001[5] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex molecular interactions in MTC, the following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the signaling pathways in Medullary Thyroid Carcinoma.

Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK) in MTC Cells

Objective: To detect and quantify the levels of phosphorylated (activated) ERK in response to various treatments in MTC cell lines.

Materials:

-

MTC cell lines (e.g., TT, MZ-CRC-1)

-

Cell culture medium and supplements

-

Drug/inhibitor of interest

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate MTC cells at a desired density and allow them to adhere overnight. Treat the cells with the compound of interest at various concentrations and for different time points. Include appropriate vehicle controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay like the BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95°C to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (for Total ERK): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK as a ratio to total ERK.

Protocol 2: In Vitro RET Kinase Assay

Objective: To measure the enzymatic activity of the RET tyrosine kinase and to assess the inhibitory potential of test compounds.

Materials:

-

Recombinant human RET kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare a master mix of the kinase assay buffer containing the RET kinase and the substrate peptide.

-

Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the inhibitor dilutions to the appropriate wells.

-

Initiate Kinase Reaction: Add the RET kinase/substrate master mix to each well to start the reaction.

-

ATP Addition: Add ATP to each well to a final concentration that is close to the Km of RET for ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence in each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RET kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3, a downstream effector of RET signaling, in response to stimuli or inhibitors.

Materials:

-

MTC cell line (e.g., TT)

-

STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of a luciferase gene)

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

Stimulus (e.g., IL-6) or inhibitor of interest

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Plate MTC cells in a 24- or 96-well plate and allow them to attach.

-

Transfection: Co-transfect the cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Treat the transfected cells with the stimulus (to activate the STAT3 pathway) or the inhibitor of interest for a specified duration.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Express the results as fold change in STAT3 activity relative to the untreated control.

Conclusion

The intricate network of signaling pathways, with the RET, PI3K/AKT/mTOR, and Ras/Raf/MEK/ERK axes at its core, provides a detailed roadmap of the molecular machinery driving Medullary Thyroid Carcinoma. A thorough understanding of these pathways and their key components is essential for the continued development of effective targeted therapies. The quantitative data and detailed experimental protocols presented in this guide are intended to empower researchers and clinicians in their efforts to unravel the complexities of MTC and to translate this knowledge into improved patient outcomes. The ongoing investigation into these signaling cascades holds the promise of a more personalized and effective therapeutic landscape for individuals affected by this disease.

References

- 1. Prognostic significance of somatic RET oncogene mutations in sporadic medullary thyroid cancer: a 10-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low prevalence of the somatic M918T RET mutation in micro-medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. High prevalence of RAS mutations in RET-negative sporadic medullary thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High prevalence of RAS mutations i ... | Article | H1 Connect [archive.connect.h1.co]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Somatic RAS Mutations Occur in a Large Proportion of Sporadic RET-Negative Medullary Thyroid Carcinomas and Extend to a Previously Unidentified Exon - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Identify "S-MTC" in the Context of Neurotransmission

Following a comprehensive search of scientific literature and databases, the term "S-MTC" as a factor in neurotransmission could not be identified. It is possible that "this compound" may be a novel, highly specific, or proprietary term not yet in wide circulation, or potentially an abbreviation that is not commonly used in the field of neuroscience.

The initial investigation sought to provide an in-depth technical guide on the role of a presumed molecule, "this compound," in the intricate process of neurotransmission, as requested by researchers, scientists, and drug development professionals. However, extensive searches for "this compound" in relation to neurotransmission, neuronal signaling, and synaptic mechanisms did not yield any relevant results.

Alternative interpretations of the acronym were explored. For instance, "MTC" is a known abbreviation for Monocarboxylate Transporters (MCTs) , which are crucial for providing energy substrates to neurons to support synaptic transmission. MCTs transport molecules like lactate and pyruvate across cell membranes, which are then used to generate ATP, the primary energy currency of the cell. This energy is vital for processes such as neurotransmitter synthesis, packaging into vesicles, and release into the synaptic cleft. While important for neurotransmission, MCTs are a family of proteins and the "S-" prefix does not correspond to a known subtype in this context.

Another instance of the acronym "MTC" in a neuroscientific context refers to Magnetization Transfer Contrast , an MRI technique used to visualize brain structures, including those involved in neurotransmitter systems like the substantia nigra. However, this is an imaging technique and not a molecule involved in the biological process of neurotransmission itself.

Given the lack of information on a specific entity named "this compound" that plays a direct role in neurotransmission, it is not possible to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed, clarification on the full name or alternative nomenclature for "this compound" is required. If "this compound" is an internal designation for a compound or a newly discovered molecule, access to proprietary data would be necessary to generate the requested content. Without further information, a comprehensive and accurate technical guide on the "core role of this compound in neurotransmission" cannot be produced.

An In-depth Technical Guide to Early-Stage Research on S-Methyl-L-thiocitrulline

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-thiocitrulline (SMTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial in various physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the early-stage research on SMTC, including its mechanism of action, synthesis, and key experimental findings. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroscience and cardiovascular disease.

Mechanism of Action

S-Methyl-L-thiocitrulline acts as a slow, tight-binding, and competitive inhibitor of neuronal nitric oxide synthase (nNOS) with respect to the substrate L-arginine.[1][3] Its inhibitory action prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO).[2][4] This selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes SMTC a valuable pharmacological tool for investigating the specific roles of nNOS in various biological systems.[1][3][5]

The inhibition by SMTC is a time-dependent process, characterized by a rapid initial binding followed by a slower conformational change, leading to a tightly bound enzyme-inhibitor complex.[1][3] L-Arginine can competitively antagonize the binding of SMTC.[1][3]

Signaling Pathway

The primary signaling pathway affected by S-Methyl-L-thiocitrulline is the nitric oxide (NO) signaling cascade, specifically the pathway mediated by neuronal nitric oxide synthase (nNOS).

Quantitative Data

The following tables summarize the key quantitative parameters of S-Methyl-L-thiocitrulline's interaction with nitric oxide synthase isoforms.

Table 1: Inhibitory Potency of S-Methyl-L-thiocitrulline (SMTC) against NOS Isoforms

| Parameter | nNOS (human) | iNOS (human) | eNOS (human) | Reference |

| Ki (nM) | 1.2 | 34 | 11 | [1][3] |

| Kd (nM) | 1.2 | N/A | N/A | [1][3] |

Table 2: Kinetic Parameters of SMTC Inhibition of human nNOS

| Parameter | Value | Unit | Reference |

| kon (Association Rate) | 2.6 x 105 | M-1s-1 | [1][3] |

| koff (Dissociation Rate) | 3 x 10-4 | s-1 | [1][3] |

Table 3: Selectivity of SMTC for nNOS

| Comparison | Selectivity Fold | Reference |

| nNOS vs. eNOS (human) | ~10-fold more potent for nNOS | [1][3] |

| nNOS (rat neuronal) vs. eNOS (rat vascular) | 17-fold more selective for nNOS | [1][6] |

Table 4: In Vivo and Ex Vivo Properties of S-Methyl-L-thiocitrulline

| Property | Value | Organism/System | Reference |

| LogP (Lipophilicity) | 1.08 ± 0.08 | N/A | [7] |

| In Vitro Stability (30 min) | 95% intact | Blood | [7] |

| In Vivo Stability (30 min) | 64% intact | Rat | [7] |

| Brain-to-Blood Ratio (30 min post-injection) | 1:2 | Rat | [7] |

Experimental Protocols

Synthesis of S-Methyl-L-thiocitrulline

While a detailed, step-by-step protocol is not available in a single source, the synthesis generally involves the S-alkylation of a protected L-thiocitrulline derivative. A common method for radiolabeling with Carbon-11 provides insight into the synthetic strategy.[7]

General Synthetic Scheme:

-

Protection of L-thiocitrulline: The amino and carboxyl groups of L-thiocitrulline are protected to prevent side reactions. For example, using a Boc (tert-butyloxycarbonyl) group for the alpha-amino group and a t-butyl ester for the carboxyl group.

-

S-methylation: The protected L-thiocitrulline is then reacted with a methylating agent, such as methyl iodide (CH3I), to introduce the methyl group onto the sulfur atom.[4]

-

Deprotection: The protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final product, S-Methyl-L-thiocitrulline.[7]

-

Purification: The final compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC).[7]

Nitric Oxide Synthase Inhibition Assay

The inhibitory activity of SMTC on NOS isoforms is typically determined by measuring the conversion of [14C]L-arginine to [14C]L-citrulline.

Key Steps:

-

Enzyme Preparation: Purified recombinant human nNOS, eNOS, or iNOS is used.

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer (e.g., HEPES)

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin

-

[14C]L-arginine

-

Varying concentrations of SMTC

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA).

-

Separation and Quantification: The reaction mixture is applied to a cation-exchange resin to separate the unreacted [14C]L-arginine from the product, [14C]L-citrulline. The radioactivity of the eluted [14C]L-citrulline is then quantified by liquid scintillation counting.

-

Data Analysis: The concentration of SMTC that causes 50% inhibition (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

In Vivo Studies

In vivo studies in animal models and humans have been crucial in elucidating the physiological roles of nNOS and the effects of its inhibition by SMTC.

-

Cardiovascular Effects: In conscious rats, low doses of SMTC (0.3 mg/kg) produce a pressor effect, increasing blood pressure, and causing vasoconstriction in renal, mesenteric, and hindquarters vascular beds.[5][8][9] These effects are attributed to nNOS inhibition.[5][8] At higher doses, SMTC can also inhibit eNOS.[5]

-

Neurovascular Coupling: In human studies, intravenous infusion of SMTC was used to investigate the role of nNOS in neurovascular coupling.[6] The results indicated that nNOS is involved in the rapidity of the cerebral blood flow response to neural activity.[6] SMTC was administered as a bolus of 3.0 µmol/kg followed by a continuous infusion.[6]

-

Blood-Brain Barrier Penetration: Studies using radiolabeled [11C]SMTC in rats and primates have demonstrated that it can cross the blood-brain barrier.[6][7]

Conclusion

S-Methyl-L-thiocitrulline has been established as a potent and selective inhibitor of neuronal nitric oxide synthase. Its well-characterized mechanism of action and in vivo efficacy have made it an invaluable tool for dissecting the physiological and pathophysiological roles of nNOS. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of nNOS inhibition and the development of novel, selective inhibitors. While lack of patentability has hindered its clinical development, SMTC remains a critical compound for investigational studies in human subjects.[10]

References

- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]